6-Methylisoquinoline-8-carboxylic acid
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Overview
Description
6-Methylisoquinoline-8-carboxylic acid is an organic compound belonging to the isoquinoline family It is characterized by a methyl group at the 6th position and a carboxylic acid group at the 8th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylisoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives . Another method involves the use of benzylamine and glyoxal acetal, which react under acidic conditions to produce the desired isoquinoline compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fractional crystallization and selective extraction to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-Methylisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, quinoline derivatives, and reduced forms of the original compound .
Scientific Research Applications
6-Methylisoquinoline-8-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell division, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, isoquinoline is a parent compound of 6-Methylisoquinoline-8-carboxylic acid.
1-Benzylisoquinoline: Found in many natural alkaloids, this compound has a similar isoquinoline backbone.
Uniqueness
This compound is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-methylisoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-8-2-3-12-6-10(8)9(5-7)11(13)14/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWGSIGTZUWTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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